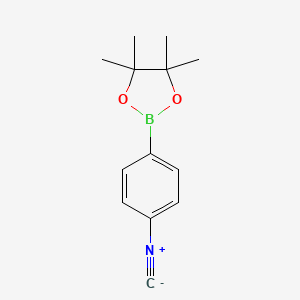

![molecular formula C19H16N2O2 B2384119 N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 865272-31-7](/img/structure/B2384119.png)

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide, also known as IBN-1, is a synthetic compound that has gained significant attention in the scientific community due to its diverse biochemical and physiological effects. IBN-1 is a benzofuran derivative that belongs to the class of indole-based compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Anti-Inflammatory Action and Pain Management

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat pain, including menstrual cramps, rheumatoid arthritis, and fever. Its mechanism of action involves inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), which leads to analgesic and anti-inflammatory effects. The drug has been in use since 1976 .

Potential Antiviral Activity

Recent studies suggest that Naproxen could have broad-spectrum antiviral activity. Combining it with other drugs has shown promise in treating patients hospitalized for influenza A (H3N2) infection. Additionally, ongoing trials explore its potential in reducing severe respiratory mortality associated with COVID-19 .

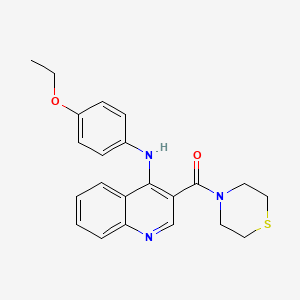

Hybrid Molecules: Tryptamine-Naproxen Conjugates

Tryptamine, a biogenic amine, shares structural features with neuromodulators and psychedelic derivatives. Researchers have synthesized hybrid molecules by combining tryptamine and naproxen. These conjugates aim to leverage the anti-inflammatory properties of naproxen and the diverse pharmacological effects of tryptamine .

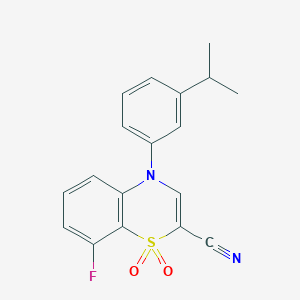

Fused β-Carboline Formation

Base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts has been explored. This strategy offers a novel approach to obtaining structurally interesting compounds with potential biological activities .

Antibacterial and Antimycobacterial Properties

Naproxen derivatives have been tested for their antibacterial and antimycobacterial activity. In vitro screening against Mycobacterium tuberculosis and other strains revealed promising results. Further investigations are ongoing .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of changes .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Indole derivatives are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(18-11-13-5-1-4-8-17(13)23-18)20-10-9-14-12-21-16-7-3-2-6-15(14)16/h1-8,11-12,21H,9-10H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTWBSNLQXQINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2384044.png)

![Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2384045.png)

![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2384049.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-2-carboxamide](/img/structure/B2384052.png)

![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)